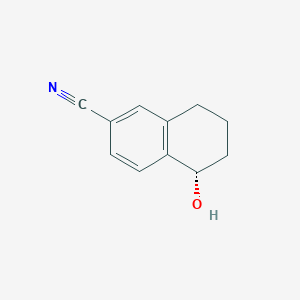
(Trifluoromethyl)-lambda~5~-phosphanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethyl)-lambda~5~-phosphanedione is a compound that features a trifluoromethyl group attached to a lambda5-phosphane core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the molecules it is attached to.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of a phosphane with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane under specific conditions . The reaction often requires the presence of a catalyst and a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Trifluoromethyl)-lambda~5~-phosphanedione may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize readily available precursors and reagents, along with optimized reaction conditions to maximize the production rate .
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluoromethyl)-lambda~5~-phosphanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(Trifluoromethyl)-lambda~5~-phosphanedione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (Trifluoromethyl)-lambda~5~-phosphanedione exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Trifluoromethyl)-lambda~5~-phosphanedione include:
Trifluoromethylated phosphines: These compounds share the trifluoromethyl group but differ in the phosphane core structure.
Trifluoromethylated ketones: These compounds feature a trifluoromethyl group attached to a ketone functional group.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the trifluoromethyl group with the lambda5-phosphane core. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
827027-09-8 |
|---|---|
Molekularformel |
CF3O2P |
Molekulargewicht |
131.978 g/mol |
InChI |
InChI=1S/CF3O2P/c2-1(3,4)7(5)6 |
InChI-Schlüssel |
RURZVXCEMCJPTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


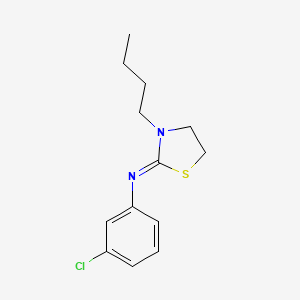

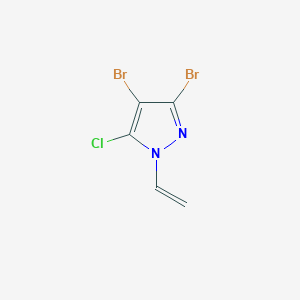

![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
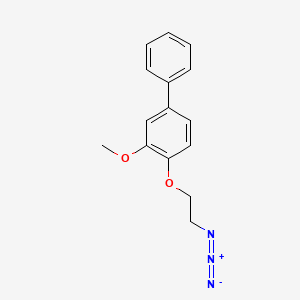
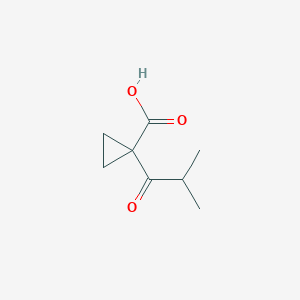
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
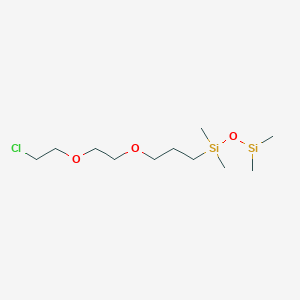

![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
